molecular formula C6H11N B14796053 (2S)-2-Cyclopropylazetidine

(2S)-2-Cyclopropylazetidine

Cat. No.: B14796053
M. Wt: 97.16 g/mol
InChI Key: GILJSMPCYLZEMT-LURJTMIESA-N
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Description

(2S)-2-Cyclopropylazetidine is a useful research compound. Its molecular formula is C6H11N and its molecular weight is 97.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-Cyclopropylazetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-Cyclopropylazetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

(2S)-2-cyclopropylazetidine

InChI

InChI=1S/C6H11N/c1-2-5(1)6-3-4-7-6/h5-7H,1-4H2/t6-/m0/s1

InChI Key

GILJSMPCYLZEMT-LURJTMIESA-N

Isomeric SMILES

C1CN[C@@H]1C2CC2

Canonical SMILES

C1CC1C2CCN2

Origin of Product

United States

Significance of Azetidine Scaffolds in Modern Organic and Medicinal Chemistry

The azetidine (B1206935) ring, a four-membered saturated heterocycle containing one nitrogen atom, is a prominent structural motif in contemporary organic and medicinal chemistry. rsc.org Historically, the synthesis of azetidines has been challenging due to the inherent ring strain of the four-membered ring. medwinpublishers.com However, recent advancements in synthetic methodologies have made these compounds more accessible for research and development. nih.govsciencedaily.com

Azetidine scaffolds are valued for their unique combination of molecular rigidity and three-dimensionality, which can be advantageous in the design of bioactive molecules. nih.govnih.gov This rigid structure can help to pre-organize substituents in a defined spatial orientation, potentially leading to higher binding affinity and selectivity for biological targets. The incorporation of an azetidine ring can also influence a molecule's physicochemical properties, such as metabolic stability. nih.gov

The significance of the azetidine scaffold is underscored by its presence in a variety of natural products and synthetic compounds with a broad spectrum of pharmacological activities. medwinpublishers.comnih.gov These activities include, but are not limited to, anticancer, antibacterial, antimicrobial, and antiviral properties. medwinpublishers.comnih.gov Furthermore, azetidine-containing compounds have been investigated for the treatment of central nervous system disorders. nih.gov The azetidine-2-one, or β-lactam, substructure is particularly famous as the core of penicillin and other antibacterial agents. lifechemicals.com The increasing prevalence of the azetidine core in approved drugs highlights its importance to the pharmaceutical industry. researchgate.net

Rationale for Academic Research on Substituted Azetidines, with Emphasis on 2s 2 Cyclopropyl Substitution

Academic research into substituted azetidines is driven by the quest to create novel molecular architectures with tailored properties for various applications, particularly in drug discovery. lifechemicals.comnih.gov The ability to systematically modify the azetidine (B1206935) core with different substituents allows chemists to fine-tune the steric and electronic properties of the resulting molecules. researchgate.net This exploration can lead to the identification of new lead compounds in drug development programs. lifechemicals.com

The rationale for focusing on the (2S)-2-cyclopropyl substitution pattern is multifaceted:

Introduction of Three-Dimensionality: The cyclopropyl (B3062369) group is a small, rigid carbocycle that introduces a distinct three-dimensional character. When attached to the azetidine ring, it can explore different regions of a biological target's binding pocket compared to flatter aromatic or linear alkyl substituents.

Modulation of Physicochemical Properties: The cyclopropyl group can influence properties such as lipophilicity and metabolic stability. Its unique electronic nature can also affect the basicity of the azetidine nitrogen.

Bioisosteric Replacement: In drug design, a cyclopropyl group is often used as a bioisostere for other chemical groups, such as a phenyl ring or a gem-dimethyl group. This substitution can maintain or improve biological activity while altering other properties like metabolic profile.

Vectorial Exit Point: The 2-position of the azetidine ring provides a defined point for further chemical modification. The cyclopropyl group at this position acts as a foundational element, from which other functionalities can be elaborated to interact with specific biological targets.

Research efforts in this area often involve developing versatile synthetic strategies to access a library of substituted azetidines for screening and optimization studies. researchgate.net The synthesis of compounds like (2S)-2-Cyclopropylazetidine serves as a building block for creating more complex molecules with potential therapeutic applications.

Overview of Chirality and Stereochemistry in Azetidine Derivatives, Specifically 2s 2 Cyclopropylazetidine

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical aspect of chemical and biological sciences. scribd.com Many organic molecules, including substituted azetidines, can exist as stereoisomers—molecules with the same molecular formula and connectivity but different spatial arrangements of their atoms. youtube.com

A key concept in stereochemistry is chirality, often described as "handedness." A molecule is chiral if it is non-superimposable on its mirror image. youtube.com The two non-superimposable mirror images are called enantiomers. scribd.com Chirality in organic molecules typically arises from the presence of a stereocenter, most commonly a carbon atom bonded to four different substituents. youtube.com

In the case of (2S)-2-Cyclopropylazetidine, the carbon atom at the 2-position of the azetidine (B1206935) ring is a chiral center. It is bonded to four distinct groups:

The nitrogen atom of the ring

The hydrogen atom

The cyclopropyl (B3062369) group

The carbon atom at the 3-position of the ring

The designation "(2S)" specifies the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules. This means that when viewing the molecule with the lowest priority group (in this case, likely hydrogen) pointing away from the observer, the arrangement of the remaining three groups in descending order of priority follows a counter-clockwise direction. The presence of this single chiral center means that 2-cyclopropylazetidine (B3320852) can exist as a pair of enantiomers: (2S)-2-Cyclopropylazetidine and (2R)-2-Cyclopropylazetidine.

The specific stereochemistry of a molecule is crucial because enantiomers can have different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. Therefore, the synthesis of stereochemically pure compounds like (2S)-2-Cyclopropylazetidine is of high importance in medicinal chemistry research. Molecules with multiple chiral centers can also exist as diastereomers, which are stereoisomers that are not mirror images of each other. youtube.com

The Synthetic Challenge of (2S)-2-Cyclopropylazetidine: A Review of Methodologies

The small, strained ring system of azetidines, coupled with the unique chemical properties of the cyclopropyl group, makes (2S)-2-cyclopropylazetidine a fascinating and challenging target for synthetic chemists. This intriguing molecule holds potential as a valuable building block in medicinal chemistry and materials science. This article delves into the synthetic methodologies for preparing (2S)-2-cyclopropylazetidine and its derivatives, focusing on the core strategies of azetidine ring formation and the crucial aspect of achieving the desired (S)-enantioselectivity at the C2 position.

Applications of 2s 2 Cyclopropylazetidine in Medicinal Chemistry and Drug Discovery Design

The Azetidine (B1206935) Ring as a Bioisostere and Conformational Scaffold in Drug Design

The four-membered azetidine ring is a privileged structural motif in medicinal chemistry, increasingly recognized for its utility as a bioisostere and a conformational scaffold. nih.govresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The azetidine ring, with its inherent ring strain and distinct three-dimensional geometry, can serve as a suitable replacement for other commonly used saturated and unsaturated carbocyclic and heterocyclic rings. nih.govresearchgate.net

The application of azetidines as bioisosteres for larger rings like piperidine (B6355638) has been a noteworthy strategy in drug design. researchgate.netacs.org This substitution can lead to significant improvements in a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for drug absorption and distribution. Furthermore, the compact and rigid nature of the azetidine ring can introduce novel structural features that may not be achievable with more flexible ring systems. nih.gov This rigidity can be advantageous in pre-organizing a ligand for optimal interaction with its biological target. researchgate.net

As a conformational scaffold, the azetidine ring provides a fixed framework for the precise spatial arrangement of functional groups. nih.govacs.org This defined orientation of substituents is crucial for achieving high-affinity and selective binding to protein targets. The inherent strain in the four-membered ring influences its chemical reactivity and conformational preferences, making it a unique tool for medicinal chemists to fine-tune the properties of a drug candidate. rsc.org The growing commercial availability of diverse azetidine building blocks has further fueled their integration into drug discovery programs. nih.gov

Design Principles for Incorporating (2S)-2-Cyclopropylazetidine into Biologically Active Scaffolds

The incorporation of the (2S)-2-Cyclopropylazetidine moiety into drug candidates is guided by several key design principles aimed at optimizing biological activity and drug-like properties. The unique combination of the chiral azetidine ring and the cyclopropyl (B3062369) group presents a powerful tool for medicinal chemists.

Structure-Activity Relationship (SAR) Studies Focused on (2S)-2-Cyclopropylazetidine Modifications

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to a chemical structure influence its biological activity. wikipedia.orggardp.org For molecules containing the (2S)-2-Cyclopropylazetidine fragment, SAR exploration involves systematically altering various parts of the molecule to identify key interactions with the biological target.

The cyclopropyl group itself is a well-established bioisostere, often used to replace gem-dimethyl or other small alkyl groups, and can enhance metabolic stability. nih.gov In the context of (2S)-2-Cyclopropylazetidine, modifications could involve the substitution pattern on the cyclopropyl ring or altering the point of attachment to the rest of the scaffold. The azetidine nitrogen also presents a key handle for modification, allowing for the introduction of a wide range of substituents that can modulate potency, selectivity, and pharmacokinetic parameters.

A hypothetical SAR study might explore how different substituents on the azetidine nitrogen of a (2S)-2-Cyclopropylazetidine-containing compound affect its inhibitory activity against a specific enzyme. The goal is to build a comprehensive understanding of the structural requirements for optimal biological effect. nih.govnih.gov

Table 1: Hypothetical SAR Data for (2S)-2-Cyclopropylazetidine Analogs

Compound IDN-SubstituentIC50 (nM)
A-1 -H500
A-2 -CH3250
A-3 -CH2Ph100
A-4 -C(O)Ph50

This table represents hypothetical data for illustrative purposes.

Contributions of Conformational Restriction and Rigidity to Ligand-Target Interactions

The rigid nature of the (2S)-2-Cyclopropylazetidine scaffold plays a crucial role in its utility in drug design. Flexible molecules often pay an entropic penalty upon binding to a target, as they must adopt a specific, low-energy conformation. researchgate.net By incorporating a rigid scaffold like (2S)-2-Cyclopropylazetidine, the molecule is pre-organized into a conformation that is more favorable for binding, thus reducing the entropic cost and potentially increasing binding affinity. nih.govresearchgate.net

This conformational restriction also contributes to enhanced selectivity. A rigid ligand is less likely to bind to off-target proteins that may have different binding site geometries. This can lead to a reduction in side effects and an improved safety profile for the drug candidate. The defined three-dimensional structure of (2S)-2-Cyclopropylazetidine allows for precise placement of pharmacophoric groups, ensuring optimal interactions with the amino acid residues in the target's binding pocket. The inherent rigidity of the azetidine ring, a result of its high ring-strain energy, makes it a privileged scaffold in drug discovery. researchgate.net

Utilization as Precursors and Chiral Building Blocks in Complex Molecule Synthesis

The (2S)-2-Cyclopropylazetidine moiety is not only a valuable pharmacophore but also a versatile chiral building block in the synthesis of more complex molecules. ub.bwchemrxiv.org Its stereochemically defined structure makes it an ideal starting material for creating enantiomerically pure compounds, which is often a requirement for modern pharmaceuticals.

Synthesis of Peptidomimetics Incorporating (2S)-2-Cyclopropylazetidine

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.govresearchgate.net The incorporation of non-natural amino acids and constrained scaffolds is a common strategy in peptidomimetic design.

Integration into Natural Product Analogs

Natural products have historically been a rich source of inspiration for drug discovery. However, their complex structures can often be challenging to synthesize and may possess undesirable properties. The synthesis of natural product analogs, where parts of the natural product are replaced with other chemical moieties, is a common strategy to overcome these limitations.

The (2S)-2-Cyclopropylazetidine scaffold can be integrated into the synthesis of natural product analogs to impart novel properties. researchgate.net For example, replacing a more flexible ring system in a natural product with the rigid azetidine moiety could lead to improved potency or selectivity. The unique stereochemistry and conformational rigidity of (2S)-2-Cyclopropylazetidine can be exploited to create analogs with distinct biological profiles compared to the parent natural product. This approach, often part of a broader synthetic biology or combinatorial biosynthesis strategy, allows for the generation of novel compounds with potentially enhanced therapeutic value. nih.gov

Strategic Development of Targeted Degraders and Modulators (PROTACs, SERDs)

Targeted protein degradation has revolutionized drug discovery by offering a mechanism to eliminate disease-causing proteins rather than simply inhibiting their function. Proteolysis-targeting chimeras (PROTACs) and Selective Estrogen Receptor Degraders (SERDs) are two prominent classes of molecules that leverage the ubiquitin-proteasome system to achieve this.

Design of (2S)-2-Cyclopropylazetidine-Containing Ligands for E3 Ubiquitin Ligases

PROTACs are bifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.gov This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. nih.govsigmaaldrich.comnih.gov The choice of the E3 ligase ligand is critical for the efficacy and selectivity of the PROTAC.

While over 600 E3 ligases are known, only a handful, including Cereblon (CRBN), Von Hippel-Lindau (VHL), Mouse Double Minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs), have been extensively utilized in PROTAC design. frontiersin.orgresearchgate.net The development of small-molecule ligands for these E3 ligases has been a pivotal advancement in the field. sigmaaldrich.comnih.gov

Table 1: Commonly Targeted E3 Ligases in PROTAC Development

E3 LigaseCommon Ligands
Cereblon (CRBN)Thalidomide analogs, Pomalidomide, Lenalidomide
Von Hippel-Lindau (VHL)Hypoxia-inducible factor (HIF) mimics
MDM2Nutlin analogs, Idasanutlin
IAPsBestatin derivatives

This table summarizes some of the well-established E3 ligases and their corresponding ligand classes used in the development of PROTACs.

Application in Selective Estrogen Receptor Degraders (SERDs)

Selective Estrogen Receptor Degraders (SERDs) are a class of drugs that bind to the estrogen receptor (ER) and induce its degradation. wikipedia.org This mechanism is particularly effective in treating ER-positive breast cancers, especially those that have developed resistance to other endocrine therapies like selective estrogen receptor modulators (SERMs) and aromatase inhibitors. wikipedia.orgnih.gov

Fulvestrant is a clinically approved SERD, but its poor pharmacokinetic properties necessitate intramuscular injection, limiting its use. wikipedia.orgnih.govdovepress.comnih.gov This has driven the development of orally bioavailable SERDs. nih.govbohrium.com Many of these next-generation SERDs are nonsteroidal and have been designed to overcome the limitations of fulvestrant. nih.govfrontiersin.org

The (2S)-2-cyclopropylazetidine moiety can be incorporated into the side chains of novel SERD candidates. For instance, research into novel benzothiophene (B83047) SERDs with a basic amino side arm has shown promise. nih.gov The design of a unique 3-oxyazetidine side chain, a related azetidine structure, led to a potent B-SERD that demonstrated significant efficacy in preclinical models of endocrine-resistant ER+ tumors. nih.gov The constrained nature of the cyclopropylazetidine ring can help to orient the side chain in a manner that promotes the conformational changes in the ER necessary for its degradation.

Table 2: Examples of Investigational Oral SERDs

CompoundDeveloper
Amcenestrant (SAR439859)Sanofi
Camizestrant (AZD9833)AstraZeneca
ElacestrantRadius Health
GiredestrantRoche
Imlunestrant (LY3484356)Eli Lilly

This table lists some of the oral SERDs that have been in clinical development. wikipedia.orgbohrium.com

Exploration as Calmodulin Kinase Inhibitors (General Design Principles)

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial enzyme involved in a multitude of cellular processes, including neuronal signaling and gene expression. nih.govnih.govnih.gov Its dysregulation has been implicated in various diseases, making it an attractive therapeutic target. nih.gov

The development of specific and potent CaMKII inhibitors is an active area of research. nih.gov The general design principles for such inhibitors often involve creating molecules that can interact with the catalytic domain of the kinase, preventing its activation or substrate phosphorylation. nih.gov

The rigid and defined three-dimensional structure of (2S)-2-cyclopropylazetidine makes it a potentially valuable scaffold for the design of novel CaMKII inhibitors. By incorporating this moiety into a larger molecule, medicinal chemists can explore new chemical space and create compounds with unique binding modes. The cyclopropyl group can provide favorable van der Waals interactions within the kinase's active site, while the azetidine ring can serve as a rigid anchor for other functional groups designed to interact with key residues. The aim is to develop inhibitors with high selectivity for CaMKII over other kinases, thereby minimizing off-target effects.

Q & A

Q. What are the recommended synthetic routes for (2S)-2-Cyclopropylazetidine, and how can stereochemical purity be ensured?

Methodological Answer:

  • Enantioselective synthesis using chiral catalysts (e.g., asymmetric hydrogenation or enzymatic resolution) is preferred to achieve the (2S) configuration.
  • Stereochemical purity should be verified via chiral HPLC or NMR spectroscopy with chiral shift reagents. For example, compare retention times or splitting patterns against racemic standards.
  • Monitor reaction intermediates using thin-layer chromatography (TLC) and optimize reaction conditions (temperature, solvent) to minimize epimerization .

Q. What spectroscopic techniques are optimal for structural confirmation of (2S)-2-Cyclopropylazetidine?

Methodological Answer:

  • 2D NMR (e.g., 1^1H-1^1H COSY, HSQC) to resolve cyclopropyl and azetidine ring protons and confirm spatial connectivity.
  • IR spectroscopy to identify functional groups (e.g., NH stretching in azetidine).
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • X-ray crystallography (if crystalline) for absolute configuration determination. Data should be analyzed using software like Olex2 or SHELX .

Q. What safety protocols are critical when handling (2S)-2-Cyclopropylazetidine in laboratory settings?

Methodological Answer:

  • Use PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (refer to SDS guidelines for analogous compounds) .
  • Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.
  • Waste disposal: Segregate hazardous waste and collaborate with certified biohazard disposal services to comply with environmental regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for (2S)-2-Cyclopropylazetidine?

Methodological Answer:

  • Variable analysis : Compare experimental conditions (e.g., cell lines, assay protocols, compound concentrations) across studies. For example, discrepancies in IC50_{50} values may arise from differences in cell viability assays (MTT vs. ATP-based) .
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data and identify outliers. Use software like RevMan or R’s metafor package .
  • Mechanistic studies : Validate target engagement via knock-out models or competitive binding assays to confirm specificity .

Q. How should researchers design experiments to assess the compound’s long-term stability under varying storage conditions?

Methodological Answer:

  • Accelerated stability studies : Store samples at elevated temperatures (40°C, 75% RH) and analyze degradation products monthly via HPLC. Compare with controls stored at -20°C .
  • Statistical modeling : Use Arrhenius equations to predict shelf life. Apply ANOVA to assess significance of degradation rates across conditions .
  • Light sensitivity testing : Expose samples to UV-Vis light and monitor photodegradation using LC-MS .

Q. What strategies mitigate resource depletion in longitudinal studies involving (2S)-2-Cyclopropylazetidine?

Methodological Answer:

  • Resource Conservation Theory (COR) : Pre-plan experiments to minimize reagent waste (e.g., micro-scale synthesis) .
  • Automated workflows : Use liquid handlers for high-throughput screening to reduce manual errors and material use .
  • Collaborative data sharing : Contribute to open-access repositories (e.g., Zenodo) to avoid redundant experiments, aligning with FAIR principles .

Data Analysis & Contradiction Management

Q. How to address conflicting computational vs. experimental results for the compound’s conformational flexibility?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Compare in silico predictions (e.g., Boltzmann distributions of ring-puckering conformers) with NOESY NMR data.
  • Error analysis : Quantify force field limitations (e.g., GAFF vs. CHARMM) and recalibrate parameters using experimental torsional angles .

Q. What frameworks explain paradoxical dose-response relationships in toxicity studies?

Methodological Answer:

  • Hormesis model : Test non-linear responses using logarithmic dose ranges (0.1–100 μM).
  • Pathway analysis : Use RNA-seq to identify biphasic gene expression patterns (e.g., Nrf2 activation at low doses vs. oxidative stress at high doses) .

Ethical & Reporting Standards

Q. How to ensure ethical compliance in preclinical studies with this compound?

Methodological Answer:

  • Adhere to ARRIVE guidelines for animal studies: Report sample sizes, randomization, and blinding protocols.
  • For human cell lines: Verify ethical sourcing (e.g., HEK293T provenance) and include statements in publications .

Q. What criteria define robust reporting of synthetic yields and purity?

Methodological Answer:

  • Report yields as mass-based percentages with purity (e.g., "72% yield, ≥95% purity by HPLC").
  • Disclose all characterization data (e.g., NMR shifts, HRMS m/z) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.